Nomifensine maleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

马来酸诺米芬辛是一种化学化合物,以其作为去甲肾上腺素-多巴胺再摄取抑制剂的作用而闻名。 该化合物通过阻断多巴胺和去甲肾上腺素再摄取转运蛋白,增加突触中去甲肾上腺素和多巴胺的含量,使它们可用于受体 。 它由德国赫斯特公司(现为赛诺菲-安万特)在 1960 年代开发,并以商品名 Merital 和 Alival 推向市场 。 马来酸诺米芬辛主要用作抗抑郁药,但由于安全问题,它在 1980 年代从市场上撤回 .

准备方法

马来酸诺米芬辛可以通过一系列化学反应合成,这些反应涉及异喹啉环系的形成。合成路线通常包括以下步骤:

异喹啉环的形成: 合成始于通过 Pictet-Spengler 反应形成异喹啉环系,该反应涉及 β-苯乙胺衍生物与醛的缩合。

还原和功能化: 然后对所得中间体进行还原和功能化,以在异喹啉环上引入必要的取代基。

马来酸盐的形成: 最后一步是碱性化合物与马来酸反应,形成马来酸盐.

马来酸诺米芬辛的工业生产方法遵循类似的合成路线,但经过优化,适合大规模生产,确保最终产品的产量和纯度高。

化学反应分析

马来酸诺米芬辛会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以氧化形成相应的氧化产物。

还原: 可以进行还原反应以改变异喹啉环上的官能团。

取代: 马来酸诺米芬辛可以进行取代反应,其中环系上的特定取代基被其他官能团取代。

这些反应中常用的试剂和条件包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

Antidepressant Effects

Nomifensine maleate has been evaluated for its efficacy in treating depression. A double-blind study involving 50 moderately to severely depressed outpatients demonstrated significant improvements in various depression scales when treated with doses ranging from 100 to 200 mg per day. Improvements were noted as early as Day 7 of treatment, and the compound was generally well-tolerated, with minimal side effects reported .

Attention Deficit Disorder

Research has also explored the use of this compound in adult attention deficit disorder (ADD). An open trial involving 18 adults showed that the compound effectively reduced symptoms associated with ADD, such as hyperactivity, with minimal side effects including drowsiness and dry mouth . These findings suggest that nomifensine may provide a viable option for managing ADD symptoms, although further studies are necessary to confirm its long-term efficacy and safety.

Cancer Research

Recent studies have investigated the potential of this compound in oncology, particularly concerning its effects on estrogen signaling pathways relevant to breast cancer. Nomifensine has shown promise as an anticancer agent through large-scale screening methods, indicating its potential role in targeting cancer cells . However, the need for improved efficacy and reduced dosage remains a critical focus for future research.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic applications. Studies have established that the pharmacokinetics of nomifensine are linear within certain dose ranges, with significant correlations between dosage and plasma levels . This information is crucial for determining appropriate dosing regimens in clinical settings.

Case Studies and Clinical Trials

| Study Type | Population | Dosage | Outcomes | Side Effects |

|---|---|---|---|---|

| Double-Blind Trial | 50 depressed outpatients | 100-200 mg/day | Significant improvement on various depression scales | Minimal (pruritic rash in one patient) |

| Open Trial | 18 adults with ADD | Not specified | Significant reduction in ADD symptoms | Drowsiness, dry mouth, headache |

作用机制

马来酸诺米芬辛通过抑制去甲肾上腺素和多巴胺的再摄取发挥作用,从而增加这些神经递质在突触间隙的水平。 这是通过阻断多巴胺和去甲肾上腺素再摄取转运蛋白来实现的 。去甲肾上腺素和多巴胺可用性的增加增强了神经传递,并促成了该化合物的抗抑郁作用。 参与这种机制的分子靶标包括钠依赖性去甲肾上腺素转运蛋白和钠依赖性多巴胺转运蛋白 .

相似化合物的比较

马来酸诺米芬辛在双重抑制去甲肾上腺素和多巴胺再摄取方面是独特的。类似的化合物包括:

他美特林: 另一种去甲肾上腺素-多巴胺再摄取抑制剂,但药代动力学特性不同。

安非他酮: 一种去甲肾上腺素-多巴胺再摄取抑制剂,用作抗抑郁药和戒烟辅助剂。

哌甲酯: 主要用于治疗 ADHD,它也抑制去甲肾上腺素和多巴胺的再摄取。

与这些化合物相比,发现马来酸诺米芬辛的镇静作用较弱,抗胆碱能作用较少 。 它导致溶血性贫血的可能性导致其从市场上撤回 .

生物活性

Nomifensine maleate, a norepinephrine-dopamine reuptake inhibitor (NDRI), has been studied extensively for its biological activity, particularly in the treatment of depression and attention deficit disorders. This article compiles detailed research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of the compound's biological effects.

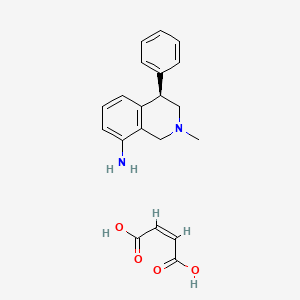

Chemical Structure : this compound is chemically described as 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine maleate. It acts primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft. The inhibition constants (Ki values) for norepinephrine and dopamine uptake are reported as 4.7 nM and 26 nM respectively, while the Ki for serotonin (5-HT) uptake is significantly higher at 4000 nM .

Pharmacokinetics

Research has established that this compound exhibits linear pharmacokinetics across a range of doses. In studies involving normal male volunteers, administration of single oral doses (25 mg to 200 mg) showed a proportional increase in plasma levels and urinary excretion of the drug and its metabolites . The bioavailability was found to be similar between aqueous solutions and capsule formulations.

Efficacy in Depression

A double-blind study involving 50 outpatients with moderate to severe depression demonstrated significant improvements in various depression scales after treatment with this compound at doses of 100-200 mg/day. Improvements were noted as early as Day 7, with sustained benefits throughout the 28-day trial. The study indicated a favorable therapeutic index with minimal side effects, primarily a pruritic rash in one patient .

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Double-blind trial | 50 depressed outpatients | 100-200 mg/day | 28 days | Significant improvement on depression scales |

Applications in Attention Deficit Disorder

Nomifensine has also been evaluated for its effectiveness in treating Attention Deficit Disorder (ADD). An open trial involving 18 adults showed significant reductions in hyperactivity symptoms after four weeks of treatment. Side effects were minimal, including drowsiness and dry mouth .

Case Studies and Clinical Observations

- Case Study on Depression : In a controlled trial comparing nomifensine to other antidepressants, it was found to be effective without sedative effects or significant interactions with alcohol .

- Attention Deficit Disorder : In another study focused on adults with ADD, nomifensine demonstrated efficacy with a notable response rate among participants, further supporting its potential use in this area .

Side Effects and Safety Profile

While this compound is associated with relatively few side effects compared to traditional tricyclic antidepressants, concerns regarding safety led to its withdrawal from the market due to reports of hemolytic anemia and other serious adverse effects. Common side effects included renal failure, tachycardia, insomnia, headache, and dry mouth .

属性

CAS 编号 |

32795-47-4 |

|---|---|

分子式 |

C20H22N2O4 |

分子量 |

354.4 g/mol |

IUPAC 名称 |

but-2-enedioic acid;2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8) |

InChI 键 |

GEOCVSMCLVIOEV-UHFFFAOYSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |

规范 SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

32795-47-4 24524-90-1 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

24526-64-5 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。